What are the chemical properties of 2S-Hydroxyhexan-3-one?
What are the chemical properties of 2S-Hydroxyhexan-3-one?
An In-depth Technical Guide to the Chemical Properties of (2S)-Hydroxyhexan-3-one
Abstract
(2S)-Hydroxyhexan-3-one is an α-hydroxy ketone, a class of organic compounds featuring a hydroxyl group adjacent to a carbonyl group. This structural motif makes it a valuable chiral building block in organic synthesis. α-hydroxy ketones are significant precursors for various pharmaceuticals, including antidepressants and antitumor antibiotics, as well as for pheromones and flavor compounds[1][2][3]. (2S)-Hydroxyhexan-3-one, a specific enantiomer, has been identified as a natural product in the bacterium Corynebacterium glutamicum, an industrially important microorganism used for amino acid production[4][5]. This guide provides a summary of its known chemical properties, synthesis methodologies, and biological significance, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
Detailed experimental data for (2S)-Hydroxyhexan-3-one is not extensively available in the public literature. However, computational models provide valuable predicted properties for the (S)-enantiomer, its (R)-enantiomer, and the racemic mixture (2-Hydroxyhexan-3-one). These properties are essential for understanding its behavior in various chemical environments.
Table 1: Summary of Chemical Identifiers and Properties
| Property | (2S)-Hydroxyhexan-3-one | (2R)-Hydroxyhexan-3-one | Racemic 2-Hydroxyhexan-3-one | Citation(s) |
| IUPAC Name | (2S)-2-hydroxyhexan-3-one | (2R)-2-hydroxyhexan-3-one | 2-hydroxyhexan-3-one | [4][6][7] |
| Synonyms | (S)-2-Hydroxy-3-hexanone | (R)-2-hydroxy-3-hexanone | 1-Hydroxyethyl propyl ketone | [4][6][8] |
| CAS Number | 152519-33-0 | 125850-18-2 | 54073-43-7 | [4][6][8] |
| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ | C₆H₁₂O₂ | [4][8][9] |
| Molecular Weight | 116.16 g/mol | 116.16 g/mol | 116.16 g/mol | [4][6][9] |
| InChIKey | ZWBUSAWJHMPOEJ-YFKPBYRVSA-N | ZWBUSAWJHMPOEJ-RXMQYKEDSA-N | ZWBUSAWJHMPOEJ-UHFFFAOYSA-N | [4][6][7] |
Table 2: Computed Physicochemical Properties
| Property | (2S)-Enantiomer Value | (R)-Enantiomer Value | Racemic Value | Citation(s) |
| XLogP3-AA (LogP) | 0.5 | 0.5 | 0.5 | [4][6][7] |
| Hydrogen Bond Donor Count | 1 | 1 | 1 | [6][7] |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2 | [6][7] |
| Rotatable Bond Count | 3 | 3 | 3 | [6][7] |
| Exact Mass | 116.083729621 Da | 116.083729621 Da | 116.083729621 Da | [4][6][7] |
| Topological Polar Surface Area | 37.3 Ų | 37.3 Ų | 37.3 Ų | [4][6][7] |
| Heavy Atom Count | 8 | 8 | 8 | [7] |
| Complexity | 78.6 | 78.6 | 78.6 | [4][6][7] |
Note: The properties listed in Table 2 are computationally derived and may differ from experimental values.
Synthesis and Experimental Protocols
The enantioselective synthesis of α-hydroxy ketones is a critical area of research due to their utility as chiral synthons[2]. While specific protocols for (2S)-Hydroxyhexan-3-one are not detailed in the provided literature, general and powerful methodologies can be applied. Biocatalytic methods are particularly effective, offering high regio- and stereoselectivity under mild conditions[1][2].
Experimental Protocol: Biocatalytic Reduction of a Diketone
This protocol describes a general method for producing an enantiomerically enriched α-hydroxy ketone, such as (2S)-Hydroxyhexan-3-one, using an aldo-keto reductase (AKR) enzyme. These enzymes catalyze the NADPH-dependent reduction of α-diketones[2][10].
Objective: To synthesize (2S)-Hydroxyhexan-3-one via the stereoselective reduction of 2,3-hexanedione.
Materials:
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Substrate: 2,3-Hexanedione
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Enzyme: A suitable aldo-keto reductase (AKR) with S-selectivity (e.g., AKR3C1, AKR5F)[10]
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Cofactor: NADPH
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Cofactor Regeneration System: Glucose-6-phosphate (G6P) and Glucose-6-phosphate dehydrogenase (G6PDH)[10]
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Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
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Organic solvent for extraction (e.g., ethyl acetate)
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Standard laboratory glassware and magnetic stirrer
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Analytical equipment: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for enantiomeric excess (ee) determination.
Methodology:
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Reaction Setup: In a reaction vessel, prepare a buffered solution containing the substrate, 2,3-hexanedione.
-
Cofactor and Regeneration: Add NADPH to the solution along with the components of the cofactor regeneration system, G6P and G6PDH. This system ensures a continuous supply of the reduced cofactor (NADPH) required by the AKR enzyme[10].
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Enzyme Addition: Initiate the reaction by adding the purified aldo-keto reductase enzyme or whole cells overexpressing the enzyme.
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Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle stirring for a specified period (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.
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Workup: Upon completion, terminate the reaction (e.g., by adding a water-immiscible organic solvent). Extract the product, (2S)-Hydroxyhexan-3-one, using ethyl acetate.
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Purification and Analysis: Dry the organic phase (e.g., over anhydrous Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography if necessary. Determine the yield and enantiomeric excess of the final product using chiral GC or HPLC.
Biological Significance and Pathways
α-Hydroxy ketones are a functionally significant class of molecules found in numerous biological systems and are prized as intermediates in the synthesis of high-value chemicals[1][2].
Role as a Chiral Building Block
The development of efficient syntheses for enantiomerically pure α-hydroxy ketones is a major focus in the pharmaceutical industry[1]. These compounds serve as crucial building blocks for a range of biologically active molecules, including:
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Selective inhibitors of amyloid-β protein production, relevant to Alzheimer's disease treatment[1].
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Antitumor antibiotics such as Olivomycin A[1].
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Pheromones and various foodstuff components[2].
The presence of two versatile functional groups, which can be readily transformed into diols, amino derivatives, or epoxides, makes them indispensable synthons in asymmetric synthesis[2].
Natural Occurrence in Corynebacterium glutamicum
(2S)-Hydroxyhexan-3-one has been identified as a natural product and metabolite in Corynebacterium glutamicum[4][5]. This bacterium is a non-pathogenic, Gram-positive soil bacterium widely used in the biotechnology industry for the large-scale production of amino acids, particularly L-glutamate and L-lysine[5]. The discovery of (2S)-Hydroxyhexan-3-one in this organism suggests its involvement in specific metabolic pathways, potentially as an intermediate in fatty acid or amino acid metabolism[5]. The study of its biosynthesis could unveil novel enzymatic functions and metabolic routes within this industrially vital microorganism[5].
Conclusion
(2S)-Hydroxyhexan-3-one is a chiral molecule of significant interest due to its role as a versatile building block in organic synthesis and its presence as a natural metabolite in the industrially relevant bacterium C. glutamicum. While comprehensive experimental data on its physical properties remains limited, computational data provides a solid foundation for its characterization. Established biocatalytic and chemical synthesis strategies for α-hydroxy ketones are applicable for its production, offering pathways to high-purity enantiomers required for pharmaceutical and fine chemical applications. Further research into its biosynthetic pathway in C. glutamicum could provide new insights into microbial metabolism and lead to novel biotechnological production methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP2316926B1 - Enantioselective production of alpha-hydroxy carbonyl compounds - Google Patents [patents.google.com]
- 3. Sustainable synthesis of chiral alpha-hydroxy ketones via dynamic kinetic resolution — Chair of Molecular Biotechnology — TU Dresden [tu-dresden.de]
- 4. 2S-Hydroxyhexan-3-one | C6H12O2 | CID 11073388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Hydroxyhexan-3-one | 54073-43-7 | Benchchem [benchchem.com]
- 6. (R)-2-hydroxy-3-hexanone | C6H12O2 | CID 15260947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Hydroxyhexan-3-one | C6H12O2 | CID 521486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Hydroxy-3-hexanone [webbook.nist.gov]
- 9. guidechem.com [guidechem.com]
- 10. Biocatalytic production of alpha-hydroxy ketones and vicinal diols by yeast and human aldo-keto reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
